molecular formula C22H19N3O5S B11592558 (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11592558
M. Wt: 437.5 g/mol
InChI Key: ZQDVHYMDYNLOLH-PDGQHHTCSA-N
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Description

(2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure is efficient and yields highly functionalized thiazolo[3,2-b]triazole derivatives.

Industrial Production Methods

the principles of green chemistry, such as using microwave-assisted synthesis and solid-phase reactions, can be applied to scale up the production while minimizing environmental impact .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antifungal, anticancer, and antiviral agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth . Additionally, it can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects .

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H19N3O5S/c1-28-16-10-14(11-17(29-2)19(16)30-3)12-18-21(27)25-22(31-18)23-20(26)15(24-25)9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3/b18-12-

InChI Key

ZQDVHYMDYNLOLH-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Origin of Product

United States

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